molecular formula C7H17N3 B176380 (1,4-Dimethylpiperazin-2-yl)methylamine CAS No. 131922-07-1

(1,4-Dimethylpiperazin-2-yl)methylamine

Cat. No. B176380
CAS RN: 131922-07-1
M. Wt: 143.23 g/mol
InChI Key: DKFODFYKOIZTMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1,4-Dimethylpiperazin-2-yl)methylamine” is a laboratory chemical with the molecular formula C7H17N3 . It is not intended for human or veterinary use.


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives, which include “this compound”, involve cyclization of 1,2-diamine derivatives with sulfonium salts . For instance, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions leads to the synthesis of 2-substituted chiral piperazines .


Molecular Structure Analysis

The molecular weight of “this compound” is 143.23 g/mol.


Physical And Chemical Properties Analysis

“this compound” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Safety and Hazards

“(1,4-Dimethylpiperazin-2-yl)methylamine” is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, not breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(1,4-dimethylpiperazin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3/c1-9-3-4-10(2)7(5-8)6-9/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFODFYKOIZTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440255
Record name (1,4-dimethylpiperazin-2-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131922-07-1
Record name (1,4-dimethylpiperazin-2-yl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,4-dimethylpiperazin-2-yl)methanamine
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